
2-Bromo-5-ethoxy-4-methylbenzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, “2-Bromo-5-methoxybenzaldehyde” is involved in Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, and Imination and oxidative heterocyclization / carbonylation .Molecular Structure Analysis
The molecular structure of a similar compound, “2-Bromo-5-methylbenzaldehyde”, is represented by the molecular formula C8H7BrO .Chemical Reactions Analysis
“2-Bromo-5-methoxybenzaldehyde” is involved in various chemical reactions such as Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, and Imination and oxidative heterocyclization / carbonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-ethoxy-4-methylbenzaldehyde” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-Bromo-5-ethoxy-4-methylbenzaldehyde has been explored in various synthetic processes. It serves as a key intermediate in the preparation of complex molecules, demonstrating its importance in organic synthesis. For example, Jolad and Rajagopalan (2003) discussed its application in diazotization reactions and its transformation into various derivatives Jolad and Rajagopalan, 2003.
- In another study, Chen Bing-he (2008) synthesized Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, a process involving multiple steps including bromination and hydrolysis, highlighting the compound's role in multi-step chemical syntheses Chen Bing-he, 2008.
Applications in Material Science and Electrochemistry
- Its derivatives, such as 2-hydroxy-5-bromobenzaldehyde polyacrylamide, have been studied for their electrochemical properties. Hasdemir et al. (2011) investigated their behavior on mercury electrodes, which could have implications in material science and sensor technology Hasdemir et al., 2011.
- Additionally, Munmun Ghosh and J. Ray (2017) reviewed the advancements in the use of bromobenzaldehydes, including 2-bromo-cyclohexenecarbaldehydes, under palladium-catalyzed cross-coupling conditions, signifying their importance in the synthesis of biologically and materially significant compounds Ghosh and Ray, 2017.
Medicinal Chemistry and Drug Discovery
- In medicinal chemistry, intermediates like 5-bromo-2-methylamino-8-methoxyquinazoline, synthesized from similar bromo-substituted benzaldehydes, are key in drug discoveries. Nishimura and Saitoh (2016) demonstrated how the optimization of synthetic routes for such intermediates contributes to efficient drug discovery processes Nishimura and Saitoh, 2016.
Environmental and Analytical Chemistry
- 2-Bromo-5-ethoxy-4-methylbenzaldehyde and its derivatives have applications in environmental and analytical chemistry. Fathi and Yaftian (2009) utilized a derivative, Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, for the preconcentration of trace amounts of copper(II) ions, showcasing its potential in environmental monitoring and analysis Fathi and Yaftian, 2009.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-5-ethoxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10-5-8(6-12)9(11)4-7(10)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKUBLDYCHWDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethoxy-4-methylbenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)
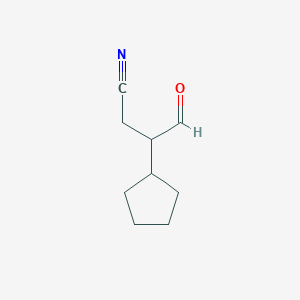
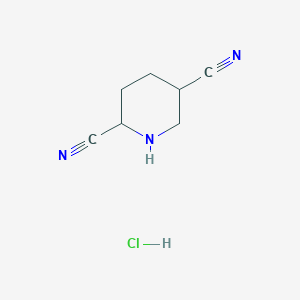
![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)
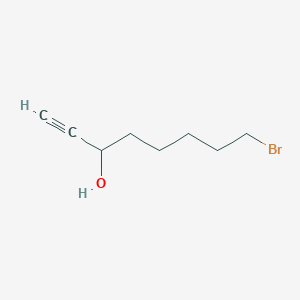
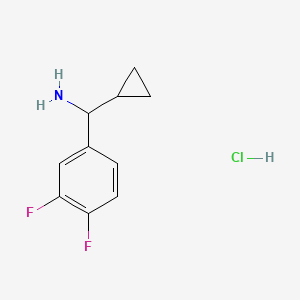
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)
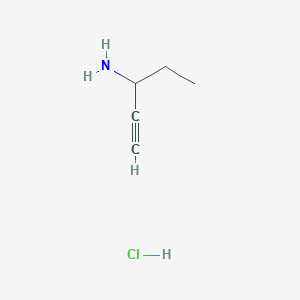
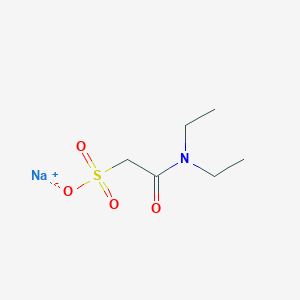
![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)
![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)
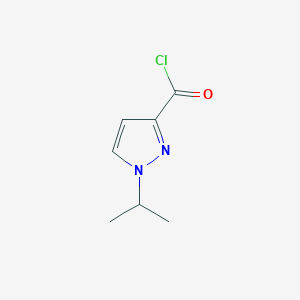
![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)